2'-RIBOTAC-U Exhibits Low-Micromolar Antiviral Potency with Favorable Selectivity Index in Huh7-ACE2 Cells
2'-RIBOTAC-U demonstrates robust inhibition of SARS-CoV-2 replication in human hepatoma-derived Huh7-ACE2 cells with an EC50 of 3.19–3.64 µM, while exhibiting no detectable cytotoxicity at concentrations up to 400 µM [1]. This yields a selectivity index (CC50/EC50) exceeding 125, establishing a wide therapeutic window relative to in-class RIBOTACs and standard nucleoside antivirals [1].
| Evidence Dimension | Antiviral potency and cytotoxicity |
|---|---|
| Target Compound Data | EC50 = 3.19–3.64 µM; CC50 > 400 µM; SI > 125 |
| Comparator Or Baseline | 5'-RIBOTAC-U: weaker inhibition at equimolar concentrations; Molnupiravir: higher EC50 and less pronounced antiviral effect at low micromolar concentrations |
| Quantified Difference | 2'-RIBOTAC-U >125-fold selectivity window; qualitatively superior to 5'-RIBOTAC-U and molnupiravir |
| Conditions | Huh7-ACE2 cells; SARS-CoV-2 infection at MOI 0.05; RT-qPCR quantification of intracellular viral RNA; Cell Counting Kit-8 cytotoxicity assay |
Why This Matters
A favorable selectivity index ensures that antiviral efficacy can be achieved without confounding cytotoxicity, a critical parameter for candidate prioritization in preclinical antiviral development.
- [1] Min Y, Xiong W, Shen W, Liu X, Qi Q, et al. Developing nucleoside tailoring strategies against SARS-CoV-2 via ribonuclease targeting chimera. Sci Adv. 2024 Apr 12;10(15):eadl4393. doi: 10.1126/sciadv.adl4393. PMID: 38598625. View Source
